molecular formula C5H7Cl2NO2S B1255412 S-(trans-1,2-Dichlorovinyl)-L-cysteine

S-(trans-1,2-Dichlorovinyl)-L-cysteine

Cat. No. B1255412
M. Wt: 216.08 g/mol
InChI Key: PJIHCWJOTSJIPQ-PEQLYWQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(trans-1,2-dichlorovinyl)-L-cysteine is an S-(1,2-dichlorovinyl)-L-cysteine in which the dichlorovinyl group has trans- (E-) geometry.

Scientific Research Applications

Mechanism of Nephrotoxicity

S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) has been extensively studied for its nephrotoxic effects. Research has shown that agents inhibiting gamma-glutamyl transpeptidase, cysteine conjugate beta-lyase, and renal organic anion transport systems can protect against DCVC-induced nephrotoxicity, indicating the crucial role of these enzymes and transport systems in its toxic mechanism. Additionally, derivatives of DCVC that cannot be cleaved by cysteine conjugate beta-lyase, like S-(1,2-dichlorovinyl)-DL-alpha-methylcysteine, are not nephrotoxic, further supporting this mechanism (Elfarra et al., 1986).

Metabolic Activation and Cytotoxicity

Studies on the metabolic activation of DCVC reveal its conversion into cytotoxic compounds. For instance, DCVC-induced mitochondrial Ca2+ release is preceded by oxidation of mitochondrial pyridine nucleotides and prevented by ATP and meta-iodobenzylguanidine. Elevated cytosolic Ca2+ concentrations following DCVC exposure lead to DNA double-strand breaks and increased poly(ADP-ribosylation) of nuclear proteins, contributing to its cytotoxicity (Vamvakas et al., 1992).

Enzymatic Pathways and Biophysical Effects

The enzyme cysteine conjugate beta-lyase plays a critical role in the metabolism of DCVC. It has been found that the enzyme, when purified from rat kidney cytosol, requires an alpha-keto acid or an amino acid oxidase for activity. This enzyme, identified as soluble glutamine transaminase K, catalyzes the beta-elimination and transamination of DCVC, indicating its involvement in the toxicity pathway of S-cysteine conjugates (Stevens et al., 1986).

Genotoxic Effects

The genotoxic potential of DCVC has been demonstrated through studies measuring DNA strand breaks in kidney tubular DNA. A dose-dependent increase in strand breaks in kidney tubular DNA after DCVC exposure in both in vivo and in vitro settings, showing its damaging effects on the genetic material in renal tissue (Jaffe et al., 1985).

properties

Molecular Formula

C5H7Cl2NO2S

Molecular Weight

216.08 g/mol

IUPAC Name

(2R)-2-amino-3-[(E)-1,2-dichloroethenyl]sulfanylpropanoic acid

InChI

InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1-/t3-/m0/s1

InChI Key

PJIHCWJOTSJIPQ-PEQLYWQKSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)S/C(=C\Cl)/Cl

SMILES

C(C(C(=O)O)N)SC(=CCl)Cl

Canonical SMILES

C(C(C(=O)O)N)SC(=CCl)Cl

synonyms

1,2-DCVC
1,2-dichlorovinyl-L-cysteine
S-(1,2-dichlorovinyl)cysteine
S-(1,2-dichlorovinyl)cysteine, L-Cys(E)-isomer
S-(2,2-dichlorovinyl)-L-cysteine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-(trans-1,2-Dichlorovinyl)-L-cysteine
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